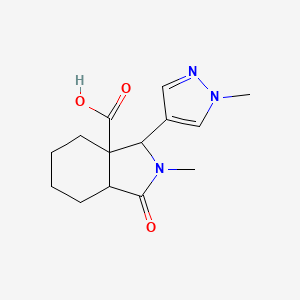
2-Methyl-3-(1-methyl-1h-pyrazol-4-yl)-1-oxooctahydro-3ah-isoindole-3a-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid typically involves multiple steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This is followed by further functionalization to introduce the isoindole and carboxylic acid groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylene diamine (DABCO) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of microwave-assisted synthesis, can be employed to make the process more environmentally friendly .
化学反应分析
Types of Reactions
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for cyclocondensation, bromobenzene derivatives for substitution, and oxidizing agents like hydrogen peroxide for oxidation . The conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .
科学研究应用
2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability
作用机制
The mechanism of action of 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This can lead to various biological effects, such as reduced inflammation or inhibited cell proliferation .
相似化合物的比较
Similar Compounds
Quinoxaline Derivatives: These compounds also contain nitrogen heterocycles and have similar applications in medicinal chemistry.
Pyrazoline Derivatives: These are closely related to pyrazoles and share similar biological activities, such as enzyme inhibition and antioxidant properties.
Uniqueness
What sets 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1-oxo-octahydro-1H-isoindole-3a-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug discovery to material science .
属性
分子式 |
C14H19N3O3 |
|---|---|
分子量 |
277.32 g/mol |
IUPAC 名称 |
2-methyl-3-(1-methylpyrazol-4-yl)-1-oxo-3,4,5,6,7,7a-hexahydroisoindole-3a-carboxylic acid |
InChI |
InChI=1S/C14H19N3O3/c1-16-8-9(7-15-16)11-14(13(19)20)6-4-3-5-10(14)12(18)17(11)2/h7-8,10-11H,3-6H2,1-2H3,(H,19,20) |
InChI 键 |
DVJGPLTTYPTNBG-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2C3(CCCCC3C(=O)N2C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


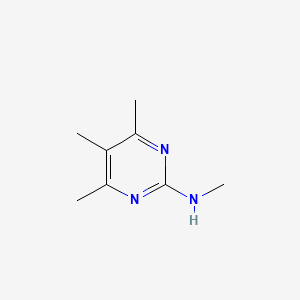
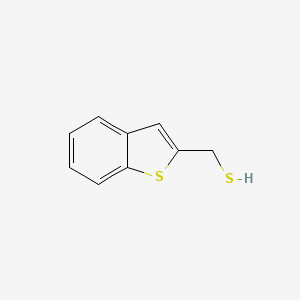
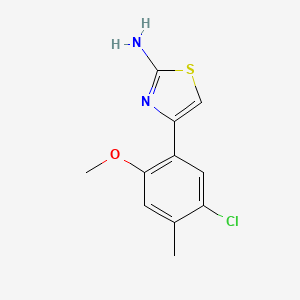
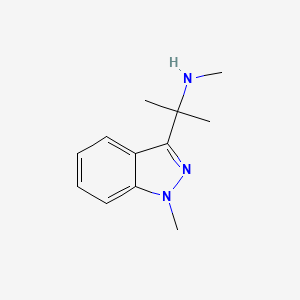
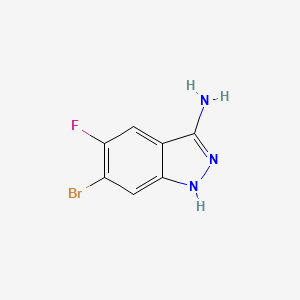
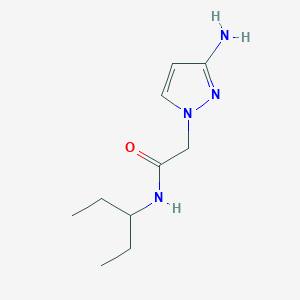
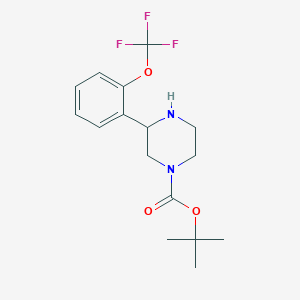
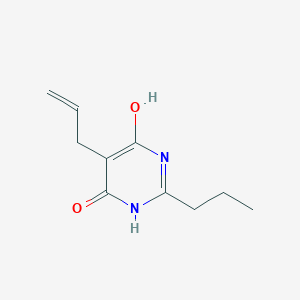
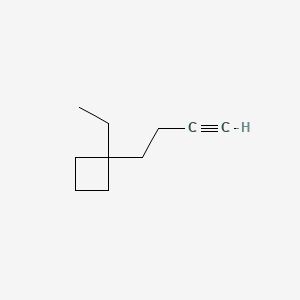

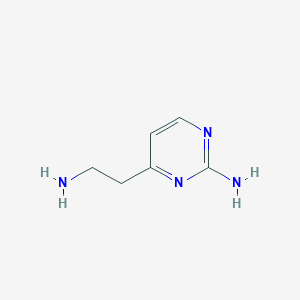
![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)
